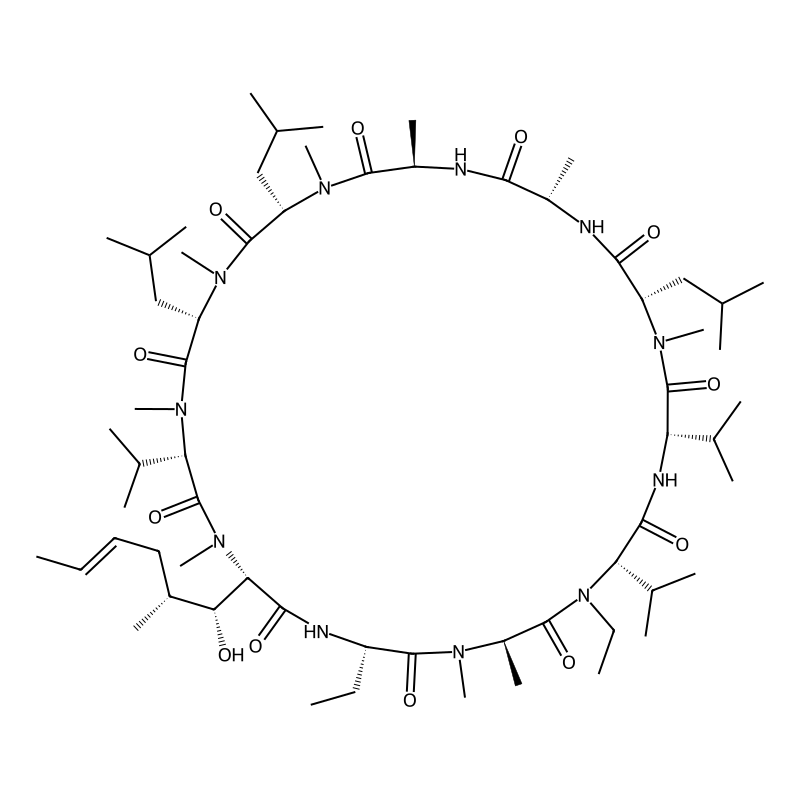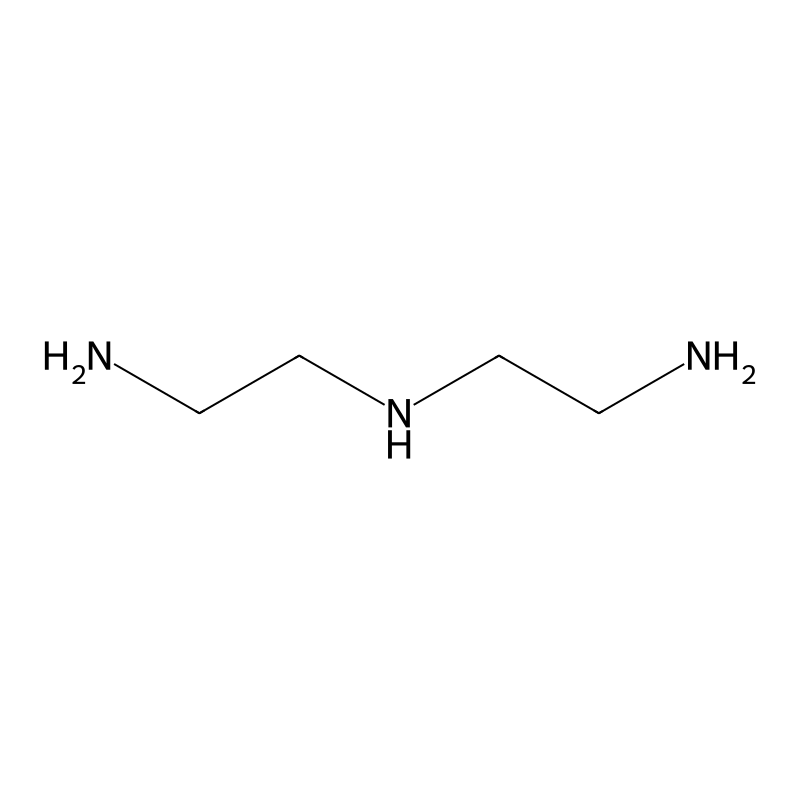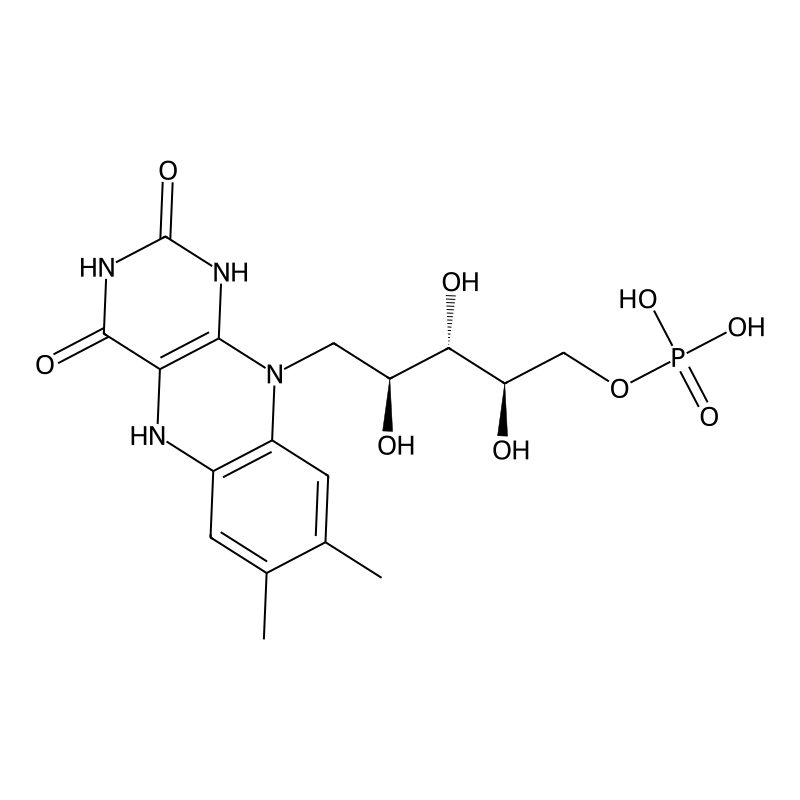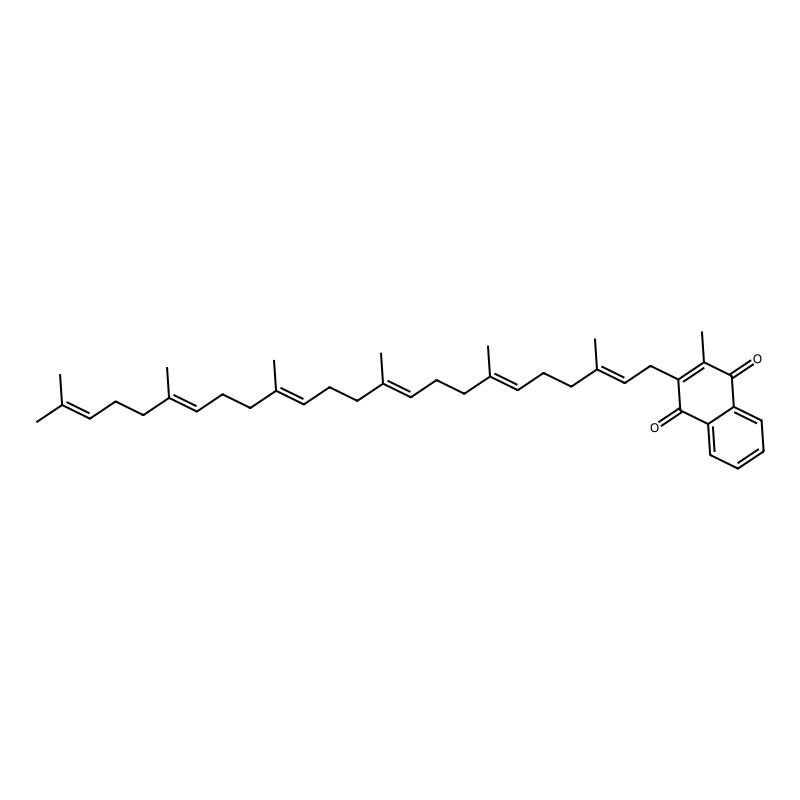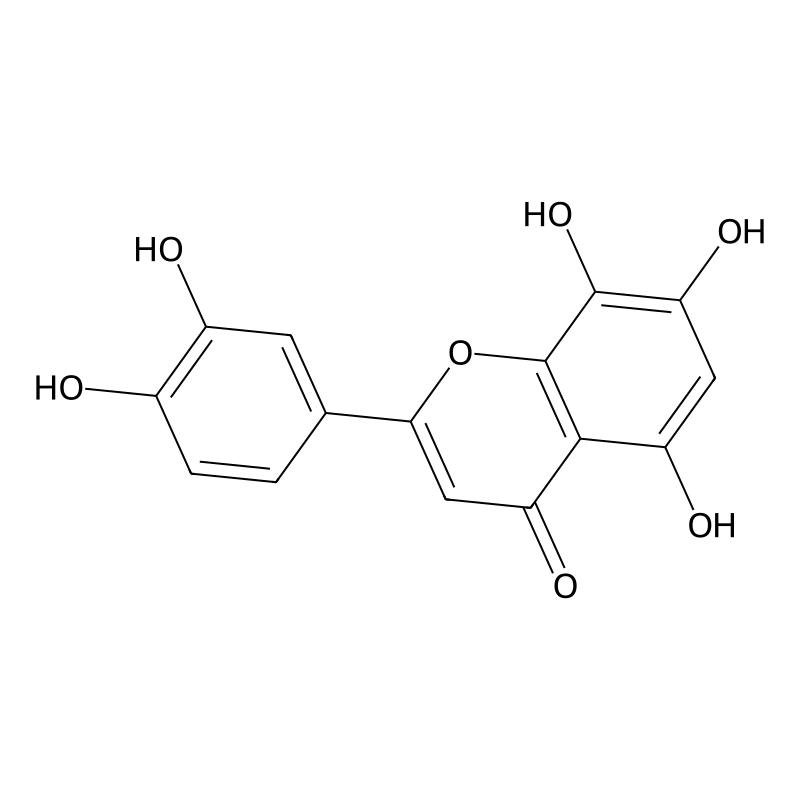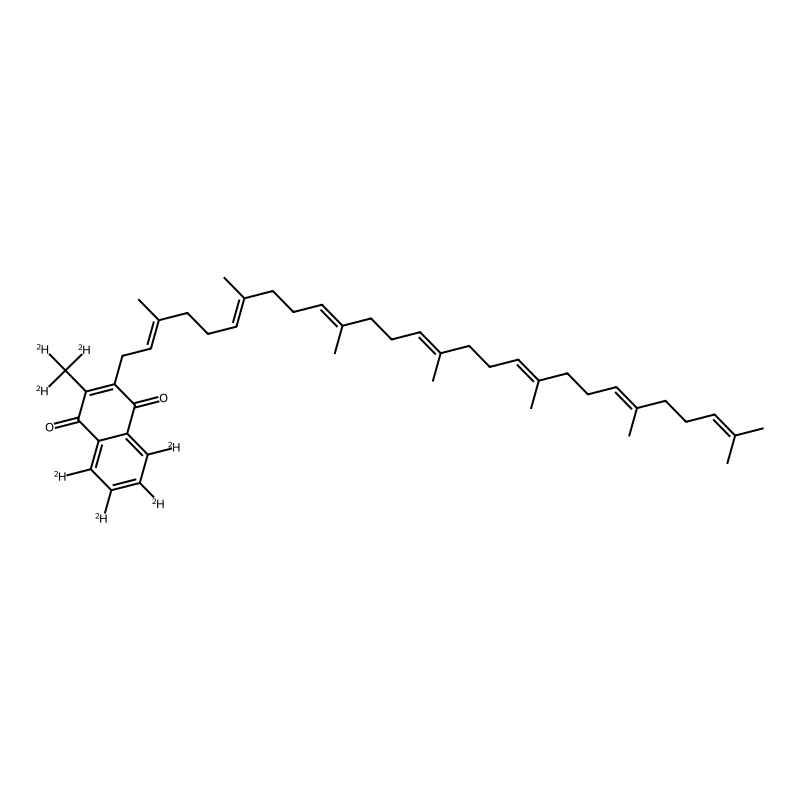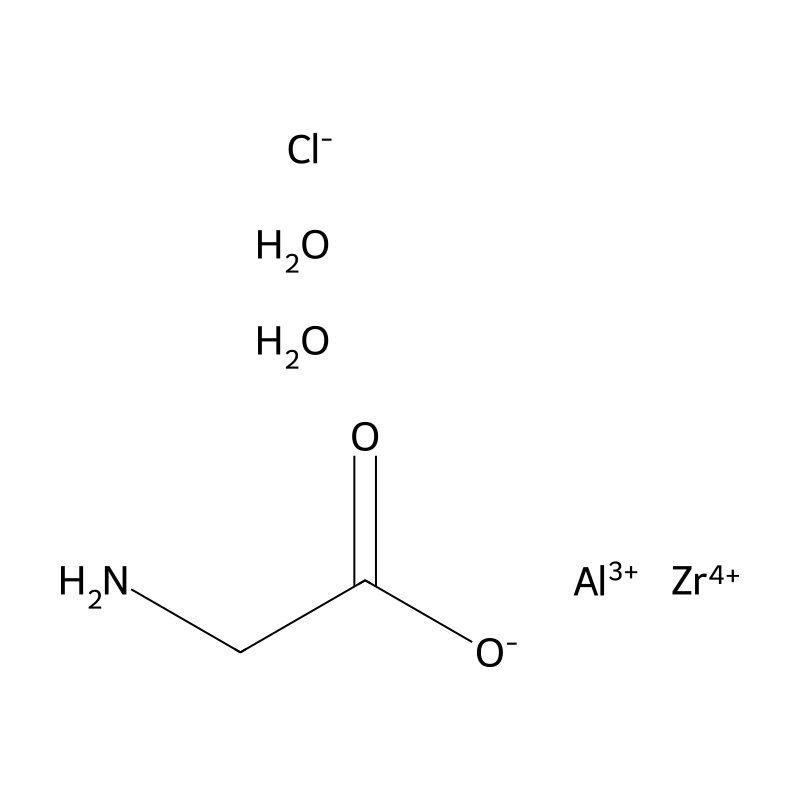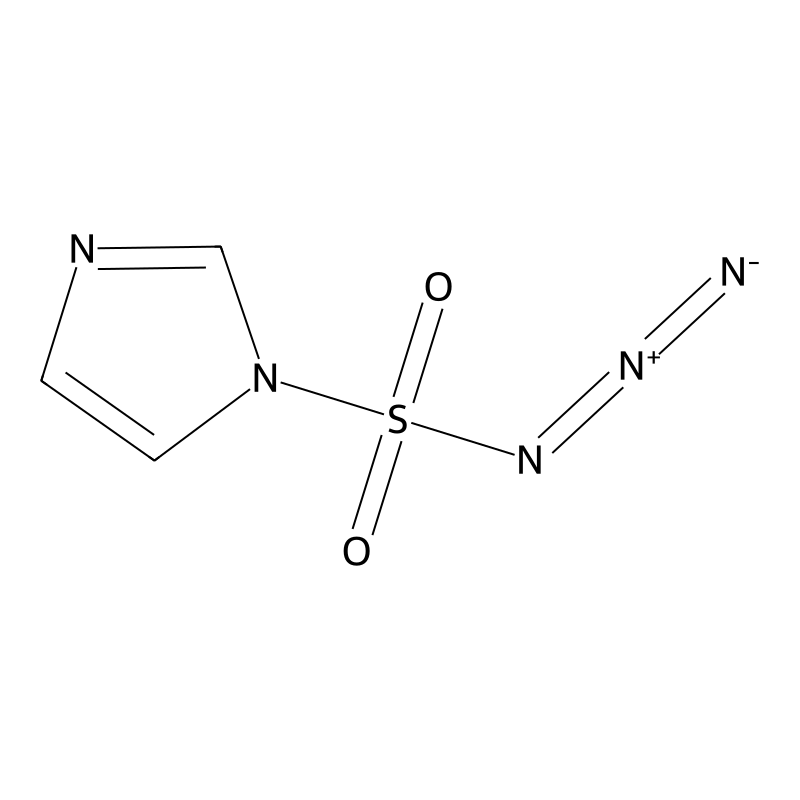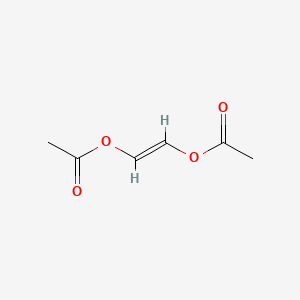Mugineic acid
Catalog No.
S638499
CAS No.
69199-37-7
M.F
C12H20N2O8
M. Wt
320.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
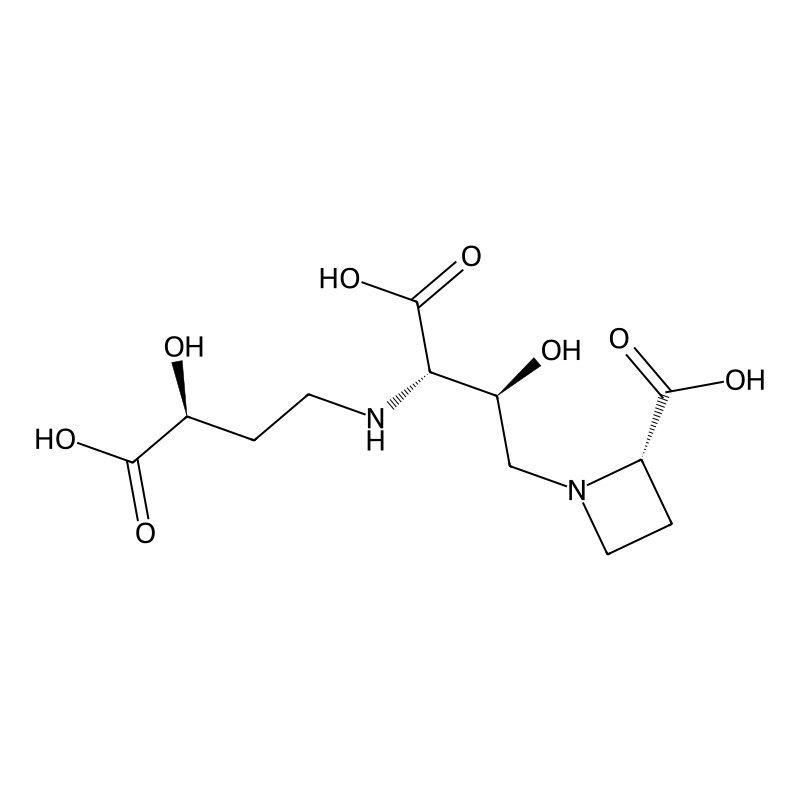
Content Navigation
CAS Number
69199-37-7
Product Name
Mugineic acid
IUPAC Name
(2S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]azetidine-2-carboxylic acid
Molecular Formula
C12H20N2O8
Molecular Weight
320.3 g/mol
InChI
InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)/t6-,7-,8-,9-/m0/s1
InChI Key
GJRGEVKCJPPZIT-JBDRJPRFSA-N
SMILES
C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O
Synonyms
(αS,βS,2S)-2-Carboxy-α-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-β-hydroxy-1-azetidinebutanoic Acid; [2S-[1[αR*(R*),βR*],2R*]]-2-Carboxy-α-[(3-carboxy-3-hydroxypropyl)amino]-β-hydroxy-1-azetidinebutanoic Acid
Canonical SMILES
C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O
Isomeric SMILES
C1CN([C@@H]1C(=O)O)C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O
Description
The exact mass of the compound Mugineic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. It belongs to the ontological category of mugineic acids in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
Plant Iron Acquisition and Physiology
- Iron Chelation and Uptake: MA is a type of phytosiderophore, a molecule produced by graminaceous plants (grasses, cereals) in response to iron (Fe) deficiency in the soil []. It has a high affinity for iron, forming a stable complex that facilitates iron uptake by the plant []. This mechanism allows plants to thrive even in iron-limited environments.
Enhancing Agricultural Production
- Biofortification: Rice lines engineered to synthesize MA have shown increased iron and zinc concentrations in their grains []. This research suggests the potential of MAs to biofortify staple crops, improving their nutritional value for human consumption.
Rhizosphere Interactions
- Microbial Iron Source: Studies have shown that MA can be a source of iron for beneficial bacteria in the rhizosphere (the zone surrounding plant roots) []. This interaction highlights the ecological role of MAs in promoting plant health and nutrient cycling.
Synthetic Chemistry and Tools for Biological Studies
- Synthetic Techniques: Researchers have developed methods to synthesize MA and its derivatives []. These techniques are crucial for investigating the biological functions and mechanisms of action of MA in greater detail.
- Fluorescent Probes: The development of fluorescent MA derivatives allows researchers to visualize and study its behavior within living plant cells []. This provides valuable insights into iron transport and plant physiology.
XLogP3
-6.7
UNII
KR256JY76I
Wikipedia
Mugineic acid
Dates
Modify: 2023-07-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds
